molecular formula C14H8ClFN2O B5330334 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide

Cat. No.: B5330334
M. Wt: 274.68 g/mol
InChI Key: AYRRAZLQCAMYII-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is a chemical compound with the molecular formula C14H8ClFN2O. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of chloro, cyano, and fluoro substituents on a benzamide backbone, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with 2-aminobenzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may act as an inhibitor of carbonic anhydrase, thereby affecting pH regulation and metabolic processes in cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-cyanophenyl)propanamide
  • 2-chloro-N-(2-cyanophenyl)acetamide
  • 2-chloro-N-(4-cyanophenyl)acetamide

Uniqueness

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, cyano, and fluoro groups on the benzamide backbone provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(2-cyanophenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-12-7-10(16)5-6-11(12)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRAZLQCAMYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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